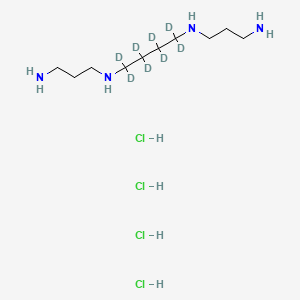

Spermine-butane-d8 tetrahydrochloride

Übersicht

Beschreibung

Spermine-butane-d8 tetrahydrochloride: is a derivative of spermine, a naturally occurring polyamine found in the nucleus of cells. This compound is used extensively in scientific research due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the chemical modification of spermine by introducing butane-d8 and hydrochloric acid.

Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using standard organic synthesis techniques, ensuring high purity and consistency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, alkaline conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various halogenating agents, depending on the desired substitution.

Major Products Formed:

Oxidation: Spermine derivatives with higher oxidation states.

Reduction: Reduced forms of spermine.

Substitution: Spermine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Spermine-butane-d8 tetrahydrochloride serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can undergo oxidation reactions with agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Involves replacing atoms or groups within the compound.

Molecular Biology

The compound plays a crucial role in molecular biology, particularly in studies involving DNA and chromatin structure:

- DNA Interaction : It stabilizes DNA structures, facilitating the precipitation and isolation of DNA from aqueous solutions, which is essential for genetic studies.

| Application | Description |

|---|---|

| DNA Precipitation | Aids in isolating DNA from solutions |

| Chromatin Studies | Aggregates chromatin for structural analysis |

| Gene Transfer | Acts as a building block for gene transfer agents |

Medicine

In medical research, this compound has been investigated for its potential as a biomarker in cancer detection:

- A study indicated that urinary spermine levels could differentiate prostate cancer from non-cancerous conditions, suggesting its utility in diagnostics .

Case Study 1: Prostate Cancer Detection

A pilot study explored the role of urinary spermine as a biomarker for prostate cancer (PCa). The study involved 165 patients undergoing biopsy, revealing that elevated spermine levels were associated with PCa detection . This case underscores the significance of this compound in clinical diagnostics.

Case Study 2: Molecularly Imprinted Polymers (MIPs)

Research focused on developing MIPs targeting urinary spermine demonstrated the compound's ability to be captured and extracted effectively. The study highlighted the specific adsorption properties of MIPs towards spermine, enhancing detection methods for cancer biomarkers .

Biochemical Mechanism of Action

This compound interacts with various molecular targets, influencing their structural and functional properties:

- Molecular Targets : Primarily interacts with enzymes and proteins.

- Biochemical Pathways : Involved in the regulation of nucleic acid function, stabilizing DNA structures.

Vergleich Mit ähnlichen Verbindungen

Spermidine: Another polyamine with similar biological functions.

Putrescine: A simpler polyamine with fewer amino groups.

Cadaverine: A polyamine with a similar structure but different biological activity.

Uniqueness: Spermine-butane-d8 tetrahydrochloride is unique due to its incorporation of butane-d8, which enhances its stability and reactivity compared to other polyamines.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and its potential applications in various fields

Biologische Aktivität

Spermine-butane-d8 tetrahydrochloride is a deuterated derivative of spermine, a naturally occurring polyamine that plays a crucial role in cellular functions. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the modulation of cellular processes and its applications in molecular biology.

- Molecular Formula : C₁₀H₃₀Cl₄N₄

- Molecular Weight : 334.157 g/mol

- Solubility : Highly soluble in water (348.2 g/L at 20°C)

- Stability : Known to be stable under physiological conditions

This compound interacts with various molecular targets, influencing their structural and functional properties. Key aspects of its mechanism include:

- DNA Interaction : The compound stabilizes DNA structures, facilitating the precipitation and isolation of DNA from aqueous solutions. This property is particularly useful in genetic studies and molecular biology applications.

- Chromatin Aggregation : It aids in the aggregation of chromatin, which is vital for studying chromosomal structures and gene expression regulation.

- Ion Channel Modulation : Research indicates that spermine derivatives can modulate ion channels, affecting cellular signaling pathways.

Pharmacokinetics

This compound is characterized by:

- Water Solubility : Enhances its bioavailability and ease of use in laboratory settings.

- Non-toxicity : Generally regarded as safe for use in biological experiments.

Applications in Scientific Research

This compound is employed across various fields, including:

- Molecular Biology : Used as a reagent for DNA precipitation and chromatin studies.

- Gene Transfer Studies : Acts as a building block for gene transfer agents, facilitating the transfer of genetic material into cells.

- Pharmacological Research : Investigated for its effects on cell signaling and potential therapeutic applications.

Data Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| DNA Stabilization | Aids in the stabilization and precipitation of DNA from solutions | |

| Chromatin Aggregation | Facilitates chromatin aggregation for structural studies | |

| Ion Channel Modulation | Modulates ion channels affecting cellular signaling pathways | |

| Gene Transfer | Serves as a building block for agents used in gene transfer experiments |

Case Studies

-

DNA Precipitation in Cancer Research :

In a study involving breast cancer tissue, this compound was utilized to precipitate DNA from low salt aqueous buffers, demonstrating its effectiveness in isolating nucleic acids from complex biological samples . -

Chromatin Structure Analysis :

Researchers have employed this compound to analyze chromatin structures, aiding in the understanding of gene regulation mechanisms under various physiological conditions . -

Modulation of Ion Channels :

A recent investigation highlighted the role of this compound in modulating ion channels, which could have implications for understanding cellular excitability and neurotransmission processes.

Analyse Chemischer Reaktionen

Chemical Reactions

Spermine-butane-d8 tetrahydrochloride participates in oxidation, reduction, and substitution reactions, driven by its polyamine structure.

a. Oxidation

-

Mechanism : Reacts with oxidizing agents (e.g., hydrogen peroxide) under alkaline conditions to form oxidized polyamine derivatives .

-

Products : Includes spermine dialdehyde, which interacts with glutathione during detoxification .

b. Reduction

-

Mechanism : Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether converts oxidized derivatives back to their reduced forms.

c. Substitution

-

Mechanism : Halogenation or acetylation at amine groups alters reactivity and DNA-binding properties .

d. Radical Scavenging

-

Mechanism : Spermine directly neutralizes hydroxyl radicals (·OH), forming hydroxyspermine adducts .

-

Key Data :

Fragment Formula m/z ¹³C₂¹²C₈H₂₀N₂O₂ C₁₃H₂₀N₂O₂ 203 ¹³C¹²C₆H₁₄NO C₇H₁₄NO 130 ¹³C¹²C₂H₈N₂O C₃H₈N₂O 90

Biochemical Mechanisms

a. DNA Interaction

-

Mechanism : Binds to negatively charged DNA through electrostatic interactions, stabilizing double-stranded structures .

b. Antioxidant Activity

c. Metabolic Pathways

Regulatory Considerations

Eigenschaften

IUPAC Name |

N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-XDLCHPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703032 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-85-9 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.